1-(4-hydrazinylphenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14114621
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (4-pyrazol-1-ylphenyl)hydrazine |
| Standard InChI | InChI=1S/C9H10N4/c10-12-8-2-4-9(5-3-8)13-7-1-6-11-13/h1-7,12H,10H2 |
| Standard InChI Key | SXANJSWUQWXFAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)NN |
Introduction
Chemical Identity and Structural Features
1-(4-Hydrazinylphenyl)-1H-pyrazole (C₉H₁₀N₄) has a molecular weight of 174.20 g/mol and an IUPAC name of (4-pyrazol-1-ylphenyl)hydrazine. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the hydrazinylphenyl substituent introduces a reactive hydrazine group capable of participating in condensation and coordination reactions. Key spectral identifiers include IR stretches for N–H (hydrazine) and C=N (pyrazole) bonds, though experimental data for this compound remain unpublished.
Table 1: Chemical Properties of 1-(4-Hydrazinylphenyl)-1H-Pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (4-Pyrazol-1-ylphenyl)hydrazine |
| CAS Number | Not yet assigned |
| Solubility | Data unavailable |
Synthetic Approaches
While no published protocols directly describe the synthesis of 1-(4-hydrazinylphenyl)-1H-pyrazole, its preparation can be inferred from established methods for analogous pyrazoles. General strategies involve:
Condensation Reactions
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 1-(4-hydrazinylphenyl)-1H-pyrazole, a plausible route involves reacting 4-hydrazinylphenylhydrazine with a propargyl aldehyde under acidic conditions, followed by aromatization.
Post-Functionalization
Table 2: Comparison of Pyrazole Synthesis Methods
| Method | Reactants | Yield Range | Limitations |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Hydrazines + 1,3-diketones | 40–75% | Limited substrate scope |
| Cycloaddition | Nitrile imines + alkynes | 50–85% | Requires high temperatures |
| Post-Functionalization | Halopyrazoles + nucleophiles | 30–60% | Low regiocontrol |
Biological Activities and Mechanisms
Although direct pharmacological data for 1-(4-hydrazinylphenyl)-1H-pyrazole are absent, its structural features align with bioactive pyrazole derivatives documented in the literature:
Antimicrobial Properties
Compounds like 1,5-diaryl pyrazoles demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The hydrazinyl group’s ability to chelate metal ions critical for microbial enzymes suggests potential synergism with existing antibiotics, particularly against methicillin-resistant strains .
Anticancer Activity
Pyrazole-carbohydrazide derivatives induce apoptosis in A549 lung cancer cells via caspase-3 activation and mitochondrial membrane depolarization . The electron-rich hydrazine substituent in 1-(4-hydrazinylphenyl)-1H-pyrazole could facilitate intercalation with DNA or inhibition of topoisomerase II, warranting cytotoxicity assays.
Physicochemical Characterization
Experimental characterization remains a critical gap for this compound. Predicted properties include:
-
LogP: ~2.1 (estimated via Crippen’s fragmentation method), indicating moderate lipophilicity
-
pKa: Hydrazine NH₂ group ≈ 8.1; pyrazole NH ≈ 2.5
-
Thermal Stability: Decomposition expected above 200°C based on phenylpyrazole analogs
Challenges and Future Directions
-
Synthetic Optimization: Current methods suffer from low yields (30–60%) and require hazardous reagents like hydrazine hydrate. Flow chemistry or microwave-assisted synthesis could improve efficiency .
-
Bioactivity Profiling: Priority targets include kinase inhibition assays (BRAF, EGFR) and antimicrobial testing against ESKAPE pathogens.
-
Toxicological Assessment: The hydrazine moiety raises concerns about hepatotoxicity; in silico ADMET predictions should guide experimental designs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume